1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate
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Description
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a useful research compound. Its molecular formula is C18H17F2N3O3S and its molecular weight is 393.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Pharmacological Evaluation
Compounds with azetidine and benzothiazole units have been synthesized using microwave-assisted techniques, offering rapid and efficient routes to nitrogen and sulfur-containing heterocycles. These compounds have been evaluated for their pharmacological activities, including antibacterial and antifungal effects, showcasing their potential in medicinal chemistry and drug development (Mistry & Desai, 2006).
Synthon for Chemoselective Preparation of Thiazoles
The use of synthons like 1,3-dibromo-1,1-difluoro-2-propanone has been reported for the chemoselective preparation of thiazoles, a key structural feature in many pharmaceuticals. This method facilitates the introduction of functional groups beneficial for drug discovery, highlighting the versatility of such compounds in synthetic organic chemistry (Colella et al., 2018).
Anticancer Activity of Heterocyclic Compounds
Research into thiabendazole-derived 1,2,3-triazole compounds, featuring similar heterocyclic frameworks, indicates significant in vitro antiproliferative activity against various human cancer cell lines. This work underscores the importance of such structural motifs in developing new chemotherapeutic agents (El Bourakadi et al., 2020).
Near-Infrared Emitting Dyes
Studies on chalcone-analogue dyes, which share functional group similarities with the target compound, have explored the influence of donor−acceptor substitution on their spectroscopic properties. These findings are relevant for applications in material science, particularly in the development of dyes and sensors operating in the near-infrared spectrum (Rurack et al., 2000).
Synthesis and Characterization of Antioxidant Compounds
The synthesis of heterocyclic compounds incorporating coumarin and their evaluation as antioxidants demonstrate the potential of these chemical frameworks in addressing oxidative stress-related conditions. This area of research highlights the compound's relevance in developing new antioxidant agents (Abd-Almonuim et al., 2020).
Properties
IUPAC Name |
[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-9-13(10(2)26-22-9)3-4-16(24)25-12-7-23(8-12)18-21-17-14(20)5-11(19)6-15(17)27-18/h5-6,12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJQLPCAEOQAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)OC2CN(C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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